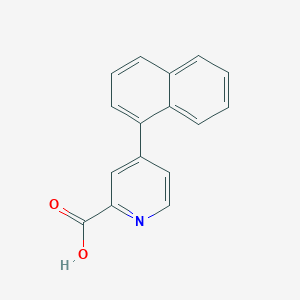
4-(Naphthalen-1-yl)picolinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Naphthalen-1-yl)picolinic acid is an organic compound with the molecular formula C16H11NO2 and a molecular weight of 249.26 g/molThe structure of this compound consists of a naphthalene ring attached to a picolinic acid moiety, making it a heterocyclic aromatic acid compound.
Preparation Methods
The synthesis of 4-(Naphthalen-1-yl)picolinic acid involves several steps. One common method includes the reaction of bis(3-bromo-4-methoxyphenyl)methanone with [4-(naphthalen-1-yl)phenyl]boronic acid in the presence of a palladium catalyst and sodium carbonate in a mixture of water and toluene at 110°C for 7 hours . This reaction yields the desired product with high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield.
Chemical Reactions Analysis
4-(Naphthalen-1-yl)picolinic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The compound can also participate in substitution reactions with halogens and other electrophiles. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4-(Naphthalen-1-yl)picolinic acid has a wide range of applications in scientific research. In chemistry, it is used as a ligand in coordination chemistry to form metal complexes with various metals, including chromium, zinc, manganese, copper, iron, and molybdenum . These metal complexes have significant functional roles in catalysis and other chemical processes. In biology and medicine, the compound has potential antiviral and immunomodulatory properties, making it a candidate for therapeutic applications . Additionally, it is used in the study of photochromic materials and fluorescent properties .
Mechanism of Action
The mechanism of action of 4-(Naphthalen-1-yl)picolinic acid involves its ability to bind to metal ions and form stable complexes. This binding can alter the structure and function of metal-dependent enzymes and proteins, leading to various biological effects. For example, the compound can bind to zinc finger proteins, disrupting their function and inhibiting viral replication . This mechanism is particularly relevant in its antiviral and immunomodulatory activities.
Comparison with Similar Compounds
4-(Naphthalen-1-yl)picolinic acid can be compared to other similar compounds, such as picolinic acid and its derivatives. Picolinic acid itself is a pyridine carboxylate metabolite of tryptophan with significant biological activities . Other similar compounds include naphthopyrans, which are known for their photochromic properties . The uniqueness of this compound lies in its combination of a naphthalene ring and a picolinic acid moiety, which imparts distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in various scientific research fields. Its unique structure allows it to participate in a wide range of chemical reactions and form stable metal complexes. The compound’s applications in chemistry, biology, medicine, and industry make it a valuable subject of study for researchers.
Properties
IUPAC Name |
4-naphthalen-1-ylpyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO2/c18-16(19)15-10-12(8-9-17-15)14-7-3-5-11-4-1-2-6-13(11)14/h1-10H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDVKZJLQKOBTSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC(=NC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














